Chromium trioxide

Overview

Description

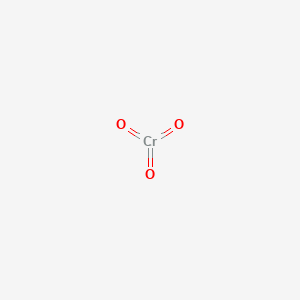

Chromium trioxide (CrO₃), also known as chromium(VI) oxide or chromic anhydride, is an inorganic compound with the molecular formula CrO₃ and a molecular weight of 99.9943 g/mol . It exists as a dark red or purple crystalline solid at room temperature and is highly hygroscopic, corrosive, and water-soluble. Its CAS Registry Number is 1333-82-0 .

CrO₃ is a powerful oxidizing agent and a key precursor in industrial processes. Major applications include:

- Metal treatment: Electroplating (e.g., hard chrome plating for corrosion resistance) .

- Pigment production: Synthesis of chromium-based dyes .

- Refractory materials: Enhances thermal stability and structural integrity in high-temperature applications .

CrO₃ is classified as a Group 1 carcinogen by the IARC due to its hexavalent chromium (Cr(VI)) content, which poses severe health risks, including respiratory irritation, dermal corrosion, and carcinogenicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chromium trioxide can be synthesized by reacting sodium chromate or sodium dichromate with concentrated sulfuric acid. The reactions are as follows: [ \text{Na}_2\text{CrO}_4 + \text{H}_2\text{SO}_4 \rightarrow \text{CrO}_3 + \text{Na}_2\text{SO}_4 + \text{H}_2\text{O} ] [ \text{Na}_2\text{Cr}_2\text{O}_7 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{CrO}_3 + \text{Na}_2\text{SO}_4 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrially, this compound is produced by the reaction of sodium dichromate with sulfuric acid. The process involves the careful addition of sulfuric acid to a solution of sodium dichromate, followed by crystallization of the this compound from the solution .

Chemical Reactions Analysis

Production and Thermal Decomposition

Chromium trioxide is synthesized by treating sodium dichromate with concentrated sulfuric acid:

Approximately 100,000 tonnes are produced annually via this method .

Above 197°C, CrO₃ decomposes exothermically to chromium(III) oxide and oxygen:

This reaction is accompanied by oxygen gas liberation, posing explosion risks in confined spaces .

Oxidation of Alcohols

CrO₃ is widely used to oxidize alcohols, with outcomes dependent on reaction conditions:

Mechanistic Insight :

Chromium(VI) is reduced to chromium(III) during these reactions. The acidic environment (e.g., H₂SO₄) stabilizes intermediates, driving full oxidation of primary alcohols to carboxylic acids .

Reactions with Organic Compounds

CrO₃ reacts violently with organic materials, often leading to combustion:

-

Ethanol : Ignites on contact with anhydrous CrO₃, producing CO₂, water, and chromium(III) oxide .

-

Acetone : Safe only in Jones reagent (CrO₃ + H₂SO₄ + acetone), as pure CrO₃-acetone mixtures risk explosion .

Selective Oxidations :

-

Benzyl alcohols and TBDMS ethers are oxidized to carbonyl compounds at -78°C using CrO₃ with periodic acid .

-

Electron-poor toluenes convert to benzoic acids via CrO₃-catalyzed benzylic oxidation .

Environmental Redox Behavior

CrO₃ participates in chromium cycling between oxidation states:

Scientific Research Applications

Key Applications

-

Metal Finishing and Plating

- Functional Chrome Plating : Chromium trioxide is widely used in functional chrome plating processes, providing a hard, wear-resistant surface on metal components. This application is crucial in automotive, aerospace, and general engineering sectors .

- Decorative Chrome Plating : Beyond functional uses, CrO₃ also serves decorative purposes in consumer products, enhancing aesthetic appeal while maintaining corrosion resistance .

-

Aerospace and Defense

- Chromic Acid Anodising : In the aerospace industry, this compound is employed in chromic acid anodising (CAA), which enhances the corrosion resistance and wear properties of aluminum components. This process creates a durable oxide layer that improves adhesion for subsequent coatings .

- Surface Treatment : CrO₃ is crucial for surface treatment applications in the defense sector, where it contributes to the durability and performance of military equipment .

- Ceramics and Glass Manufacturing

- Wood Preservation

- Laboratory Use

Health and Safety Considerations

Due to its classification as a carcinogen, this compound poses significant health risks. Exposure can lead to severe health issues, including respiratory problems, skin burns, and long-term carcinogenic effects . Regulatory bodies have established strict guidelines for its use to mitigate these risks.

Data Table: Summary of Applications

| Application Area | Specific Uses | Industry Impact |

|---|---|---|

| Metal Finishing | Functional and decorative chrome plating | Enhances durability and aesthetics of metal parts |

| Aerospace | Chromic acid anodising | Improves corrosion resistance in aircraft components |

| Ceramics & Glass | Fluxing agent in manufacturing | Enhances thermal stability of products |

| Wood Preservation | Preservative for timber | Protects against decay and pests |

| Laboratory | Cleaning agent for glassware | Ensures cleanliness in experimental setups |

Case Studies

- Aerospace Component Durability : A study conducted on aluminum aircraft components treated with CrO₃ demonstrated significant improvements in fatigue resistance compared to untreated samples. The anodisation process resulted in a protective layer that enhanced performance under extreme conditions .

- Functional Chrome Plating in Automotive : An automotive manufacturer reported increased lifespan of engine parts through functional chrome plating with this compound. The wear resistance provided by the coating reduced maintenance costs significantly over time .

- Health Risk Assessment : A comprehensive assessment of workers exposed to this compound in plating facilities revealed a correlation between exposure levels and adverse health outcomes, prompting stricter safety regulations within the industry .

Mechanism of Action

The mechanism by which chromium trioxide exerts its effects involves its strong oxidizing properties. In organic synthesis, it typically forms chromic acid in situ, which then reacts with the substrate. For example, in the oxidation of alcohols, the alcohol oxygen adds to chromium, making it a good leaving group. A base (often water) then removes a proton from the carbon, forming a new π bond and breaking the O-Cr bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromium trioxide is often compared to other chromium-based compounds, particularly chromic acid, chromium(III) compounds, and chromium(III) oxide (Cr₂O₃). Key distinctions are outlined below:

This compound vs. Chromic Acid

Though often conflated, CrO₃ and chromic acid (H₂CrO₄) differ in composition and applications:

Both compounds are highly toxic but differ in physical handling requirements. CrO₃’s solid form necessitates strict dust control, while chromic acid requires ventilation to mitigate mist exposure .

This compound vs. Chromium(III) Compounds

Chromium(III) compounds, such as chromium(III) oxide (Cr₂O₃) and chromium(III) sulfate, exhibit distinct chemical and toxicological profiles due to their trivalent oxidation state (Cr(III)):

Cr(VI) compounds like CrO₃ are significantly more hazardous than Cr(III) compounds due to their ability to penetrate biological membranes and induce DNA damage .

This compound vs. Chromium Oxide (Cr₂O₃) in Refractories

CrO₃ and Cr₂O₃ serve complementary roles in refractory materials:

CrO₃ is critical in synthesizing refractory precursors but decomposes at high temperatures, whereas Cr₂O₃ maintains stability under extreme conditions .

Research Findings and Regulatory Considerations

Biological Activity

Chromium trioxide (CrO₃), a potent oxidizing agent, is primarily known for its industrial applications, particularly in electroplating and as a chemical reagent. However, its biological activity, particularly its toxicological effects and potential carcinogenicity, has garnered significant attention in recent years. This article delves into the biological activity of this compound, focusing on its mechanisms of action, health effects, and relevant case studies.

Mechanisms of Biological Activity

Chromium exists in several oxidation states, with this compound representing the hexavalent form (Cr(VI)). The biological activity of this compound is predominantly linked to its ability to induce oxidative stress and DNA damage.

- Oxidative Stress : Chromium(VI) compounds, including CrO₃, can generate reactive oxygen species (ROS) upon reduction within cells. This process leads to oxidative stress, which is implicated in various cellular damages, including lipid peroxidation and protein oxidation .

- DNA Interaction : Studies have demonstrated that CrO₃ can interact with DNA, leading to strand breaks and other forms of DNA damage. For instance, high concentrations of CrO₃ (0.2–2 mmol/L) have been shown to induce DNA strand breaks in vitro . The mechanism involves the intracellular reduction of Cr(VI) to more reactive species such as Cr(V) and Cr(IV), which can bind to DNA and cause genotoxic effects .

- Carcinogenic Potential : Epidemiological studies indicate a strong association between exposure to chromium compounds and increased risks of lung cancer among workers in industries utilizing this compound . The International Agency for Research on Cancer (IARC) classifies chromium(VI) as a Group 1 carcinogen based on sufficient evidence for its carcinogenicity in humans .

Health Effects and Toxicology

The health effects associated with this compound exposure are diverse and can be severe:

- Respiratory Effects : Chronic inhalation of this compound has been linked to significant respiratory issues, including chronic bronchitis and nasal mucosa damage. Workers exposed to chromic acid mists have reported symptoms such as sneezing, nasal irritation, and epistaxis (nosebleeds) .

- Hepatic and Renal Damage : Acute exposure can lead to hepatic necrosis and renal damage. Case studies have documented liver abnormalities in workers exposed to chromic acid mists over extended periods .

- Reproductive Effects : Animal studies have indicated that exposure to chromium(VI) may result in adverse reproductive outcomes, including impaired fertility and developmental toxicity .

Case Studies

Several case studies highlight the biological activity and health impacts of this compound:

- Electroplating Workers : A study involving workers from a chrome-plating facility revealed a high incidence of nasal septum perforation associated with prolonged exposure to this compound vapors. Symptoms included chronic rhinitis and respiratory distress .

- Liver Damage Reports : In one notable case, a worker suffered severe liver damage following external burns from chromic acid exposure. Liver function tests indicated significant abnormalities consistent with acute hepatitis .

- Epidemiological Evidence : A comprehensive epidemiological study of chromate production plant workers showed an alarming increase in lung cancer mortality rates compared to expected rates based on general population statistics .

Table 1: Summary of Health Effects Associated with this compound Exposure

Table 2: Mechanistic Insights into this compound Toxicity

Q & A

Q. How can researchers determine the purity and thermal stability of chromium trioxide in experimental settings?

Methodological Answer:

To assess purity and thermal stability:

- Differential Scanning Calorimetry (DSC): Measure the fusion temperature (Tfus) and enthalpy of fusion. For CrO₃, Tfus is reported as 470.44 K ± 0.2 K using DSC .

- Thermogravimetric Analysis (TGA): Monitor mass loss during heating to detect decomposition products (e.g., Cr₂O₃ and O₂).

- Reference Standards: Cross-validate results with NIST-certified data (Table 1) .

Table 1: Key Thermodynamic Properties of CrO₃

| Quantity | Value | Method | Reference |

|---|---|---|---|

| Tfus | 470.44 K ± 0.2 K | DSC | Donnelly et al. (1990) |

| ΔH°f (gas) | -292.88 kJ/mol | Review | Chase (1998) |

| Electron Affinity | 3.64–3.70 eV | Photoelectron Spectroscopy | Gutsev et al. (2001) |

Q. What safety protocols are critical for handling CrO₃ in laboratory environments?

Methodological Answer:

- Controlled Ventilation: Use fume hoods to prevent inhalation of toxic vapors.

- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats.

- Decontamination: Neutralize spills with reducing agents (e.g., sodium thiosulfate) followed by rinsing.

- Training: Document exposure scenarios and conduct hazard communication per OSHA and EU guidelines .

Q. How can contradictions in electron affinity (EA) measurements of CrO₃ be resolved?

Advanced Research Considerations:

Discrepancies in EA values (e.g., 3.64 eV vs. 3.70 eV) arise from methodological differences:

- Photoelectron Spectroscopy (LPES): Provides direct EA measurements but requires high-purity samples .

- Multi-Parameter Fitting (R-A): Indirect methods may introduce systematic errors due to assumptions in ion convention conversions .

Resolution Strategy: - Compare data from multiple techniques (e.g., LPES, R-A, IMRB).

- Validate with theoretical calculations (DFT) and error margin analysis.

- Reference NIST-reviewed datasets for standardization .

Q. What experimental frameworks are effective for evaluating CrO₃ alternatives in protective coatings?

Advanced Research Design:

- Traffic Light Scoring: Assess alternatives (e.g., trivalent chromium coatings) based on performance, toxicity, and cost (Table 3-16 in socio-economic analyses) .

- Accelerated Aging Tests: Expose coated substrates to extreme temperatures and corrosive environments (e.g., industrial gas turbines).

- Lifecycle Analysis (LCA): Integrate environmental and regulatory compliance metrics (e.g., REACH Authorization requirements) .

Q. How should regulatory guidelines (e.g., REACH) inform CrO₃ research planning?

Methodological Answer:

- Pre-Authorization Studies: Align experimental designs with HSE consultations (e.g., 2023 public consultation on CrO₃ alternatives) .

- Socio-Economic Analysis (SEA): Quantify the impact of CrO₃ restrictions on industrial sectors (Table 4-4) .

- Documentation: Include compliance data in research outputs to support downstream users’ authorization applications .

Q. What are best practices for documenting CrO₃ research to ensure reproducibility?

Methodological Guidelines:

- Structured Reporting: Separate experimental procedures, results, and conclusions. Avoid duplicating data in text and tables .

- Data Transparency: Provide raw DSC/TGA curves, spectral data, and computational inputs as supplementary files.

- Reference Standards: Cite NIST thermochemical data and peer-reviewed studies for critical parameters .

Properties

IUPAC Name |

trioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLPBDUCMAPZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Cr](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrO3 | |

| Record name | CHROMIUM TRIOXIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIUM(VI) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1194 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chromium(VI) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(VI)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Chromium trioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium_trioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040125 | |

| Record name | Chromium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.994 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chromium trioxide, anhydrous appears as a dark purplish red solid. Under prolonged exposure to fire or heat the containers may explode. Highly toxic. A confirmed human carcinogen., Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Dark red to brown crystals, flakes, or powder; [HSDB] Soluble in water; [ACGIH], ODOURLESS DARK RED DELIQUESCENT CRYSTALS, FLAKES OR GRANULAR POWDER., CrO3: Dark-red, odorless flakes or powder. [Note: Often used in an aqueous solution (H2CrO4).] | |

| Record name | CHROMIUM TRIOXIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium oxide (CrO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHROMIUM(VI) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1194 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chromic acid and chromates | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0138.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

482 °F at 760 mmHg (decomposes) (NTP, 1992), Approximately 250 °C decomposes, 482 °F (Decomposes) | |

| Record name | CHROMIUM TRIOXIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chromic acid and chromates | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0138.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Very soluble (NTP, 1992), Solubility in water, 61.7 g/100 cc solution at 0 °C; 67.45 g/100 cc solution at 100 °C, In water, 169 g/100 g water at 25 °C, In water, 1667 g/L (EU Method A.6 (Water Solubility)), In water, 167.299 lb/100 lb water at 70 °F, Soluble in ethyl alcohol, ethyl ether, sulfuric and nitric acids, For more Solubility (Complete) data for CHROMIC TRIOXIDE (6 total), please visit the HSDB record page., Solubility in water, g/100ml: 61.7 (good), 63% | |

| Record name | CHROMIUM TRIOXIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(VI) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1194 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chromic acid and chromates | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0138.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.7 (NTP, 1992) - Denser than water; will sink, 2.70, 2.7 g/cm³, 2.70 (CrO3) | |

| Record name | CHROMIUM TRIOXIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(VI) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1194 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chromic acid and chromates | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0138.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

Very low (NIOSH, 2023), Very low | |

| Record name | CHROMIUM TRIOXIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chromic acid and chromates | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0138.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

USA government specifications for chromium trioxide are as follows: purity, 99.5% minimum; chloride, 0.10% maximum; sulfate, 0.20% maximum; water insoluble materials, 0.10% maximum; particle size, 10% minimum passes through -30 mesh (less than 590 um US sieve). | |

| Record name | CHROMIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark red, bipyramidal prismatic crystals, flakes or granular powder, Brown solid, Flake, ground powder form, Dark-red ... flakes or powder [Note: Often used in an aqueous solution (H2CrO4)] | |

CAS No. |

1333-82-0, 65272-70-0 | |

| Record name | CHROMIUM TRIOXIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium trioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1333-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromic trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium oxide (CrO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chromium(VI) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(VI) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1194 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

385 °F (NTP, 1992), 197 °C, 387 °F (Decomposes) | |

| Record name | CHROMIUM TRIOXIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHROMIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(VI) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1194 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chromic acid and chromates | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0138.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.